molecular formula C₅₉H₉₇N₁₃O₁₁S B612734 2293841-58-2 CAS No. 2293841-58-2

2293841-58-2

Cat. No.: B612734
CAS No.: 2293841-58-2
M. Wt: 1196.55
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2293841-58-2, the free base form of BCMA72-80 acetate, is a synthetic peptide designed for research applications in oncology. It is an HLA-A2-specific B-cell maturation antigen (BCMA) peptide, primarily used to study BCMA-expressing malignancies such as multiple myeloma and certain tumors . BCMA is a critical therapeutic target due to its overexpression in plasma cell dyscrasias, making this compound valuable for immunotherapy research, including T-cell receptor (TCR) engagement and vaccine development .

Key properties include:

  • Target: HLA-A2-restricted BCMA epitope (amino acid residues 72–80).
  • Application: Investigates antigen presentation, immune response modulation, and tumor microenvironment interactions.
  • Commercial Availability: Sold in quantities ranging from 1 mg to 50 mg, with prices from ¥1,300 to ¥9,350 .

Properties

CAS No.

2293841-58-2

Molecular Formula

C₅₉H₉₇N₁₃O₁₁S

Molecular Weight

1196.55

sequence

One Letter Code: YLMFLLRKI

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

While 2293841-58-2 is structurally and functionally distinct from most small-molecule drugs, its comparison focuses on peptides and biologics used in analogous research contexts. Below is a detailed analysis:

Table 1: Comparison of this compound with Functionally or Structurally Related Compounds

Compound CAS No. Target/Mechanism Research Application Key Differences from this compound Sources
BCMA72-80 acetate This compound HLA-A2-restricted BCMA epitope Multiple myeloma, tumor immunology Reference compound
CMD178 Not provided STAT5 inhibition; suppresses Treg cells Autoimmunity, cancer immunotherapy Targets STAT5 signaling, not BCMA
T7 Tag Peptide Not provided Epitope tag for protein detection Protein purification, molecular biology Structural tag, no therapeutic relevance
Calpain Inhibitor XII Not provided Calpain I/II and cathepsin B inhibition Neurodegeneration, viral infection Protease inhibitor, unrelated to BCMA
Apraglutide 1295353-98-8 GLP-2 analog Short bowel syndrome, gut repair Hormone analog, non-immunological target

Key Findings:

Functional Distinctions: Unlike CMD178 (a STAT5 inhibitor) or Apraglutide (a gut hormone analog), this compound is exclusively tailored for HLA-A2-mediated immune recognition of BCMA, making it unique in oncology-focused immunotherapy research . T7 Tag Peptide and Calpain Inhibitor XII serve non-therapeutic roles (e.g., protein tagging or enzyme inhibition), whereas this compound directly engages antigen-presenting cells to modulate tumor immunity .

Structural Similarities: No structurally analogous peptides targeting BCMA are documented in the provided evidence. However, other HLA-A2-restricted peptides (e.g., WT1 or NY-ESO-1 epitopes) share similar MHC-I presentation mechanisms but differ in antigen specificity .

Research Utility :

  • This compound is pivotal for studying BCMA’s role in plasma cell survival, while compounds like CMD178 explore STAT5’s impact on regulatory T cells, illustrating divergent pathways in immune modulation .

Notes on Limitations:

  • The evidence lacks direct data on BCMA-targeting analogs, necessitating comparisons with peptides used in adjacent research areas.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.